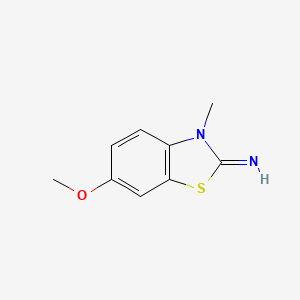

6-Methoxy-3-methyl-1,3-benzothiazol-2-imine

Description

6-Methoxy-3-methyl-1,3-benzothiazol-2-imine (CAS: 42040-25-5, molecular formula: C₉H₁₀N₂OS, molecular weight: 194.25 g/mol) is a benzothiazole derivative characterized by a methoxy group at position 6, a methyl group at position 3, and an imine functional group at position 2 of the benzothiazole ring . This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

6-methoxy-3-methyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTMUWQCLYTQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-1,3-benzothiazol-2-imine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methoxy-3-methyl-1,3-benzothiazol-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1,3-benzothiazol-2-imine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Electronic Differences

- Imine vs. Amine Functional Groups: The imine group (C=N) in the target compound introduces tautomeric possibilities, as demonstrated in studies where imino forms exhibit distinct nonlinear optical (NLO) properties compared to amino tautomers . This contrasts with 2-aminobenzothiazoles (e.g., 6-Methoxy-1,3-benzothiazol-2-amine), which lack this tautomeric flexibility .

- Substituent Effects: Methoxy (6-OCH₃): Electron-donating methoxy groups enhance solubility and may modulate receptor binding in biological systems . Chloro (6-Cl): Electron-withdrawing chloro substituents, as in 2-Amino-6-chloro-1,3-benzothiazole, increase electrophilicity, enhancing antimicrobial activity .

Biological Activity

6-Methoxy-3-methyl-1,3-benzothiazol-2-imine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxy group and a methyl group attached to a benzothiazole ring. Its molecular formula is with a CAS number of 5530-52-9. Synthesis typically involves condensation reactions between aldehydes or ketones and amines under specific catalytic conditions, allowing for high purity levels suitable for research purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some related compounds ranged from 16 to 32 µg/mL against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 3h | 16 | S. aureus |

| Compound 3e | 32 | K. pneumoniae |

| Compound 3f | 64 | E. coli |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line), showing promising results in inhibiting cell proliferation . The compound's mechanism may involve DNA damage and inhibition of cellular migration.

Table 2: Anticancer Activity in Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 3h | 14 | MDA-MB-231 |

| Compound 3b | 71.2 | MCF-7 |

| Thalidomide | 413 | MCF10-A |

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. Initial studies suggest that these compounds can influence enzyme activity through competitive inhibition or other mechanisms. Understanding these interactions is crucial for developing effective therapeutic agents.

Case Studies

Recent studies have focused on the synthesis and evaluation of new benzothiazole derivatives, highlighting their potential as anti-tubercular agents. These compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, with some exhibiting better inhibition than standard reference drugs .

Case Study Example:

In one study, a series of benzothiazole derivatives were synthesized and tested for their anti-tubercular activity. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their efficacy against drug-resistant strains of tuberculosis.

Future Directions

Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Potential areas of investigation include:

- Detailed Mechanistic Studies: Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies: Evaluating its efficacy and safety in animal models.

- Structural Modifications: Exploring how changes in chemical structure can enhance biological activity.

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-3-methyl-1,3-benzothiazol-2-imine?

- Methodological Answer : The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. Key steps include:

- Diazonium salt preparation from aniline derivatives.

- Condensation with thioureas under basic conditions (sodium tert-butoxide) to form the benzothiazole-imine core.

- Yields typically range from 50–70% depending on substituent reactivity .

Alternative routes involve cyclization of 4-methyl aniline derivatives with potassium thiocyanate (KSCN) and bromine in glacial acetic acid, followed by purification via recrystallization (70% yield) .

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Two-component reaction | Diazonium salt, thiourea, NaOtBu | 50–70% | |

| Cyclization | 4-methyl aniline, KSCN, Br₂, glacial acetic acid | 70% |

Q. How is the structural characterization of benzothiazole-imine derivatives performed?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : ¹H-NMR and ¹³C-NMR to verify substituent positions and imine bond formation. FT-IR identifies characteristic C=N stretches (~1600 cm⁻¹) .

- Elemental Analysis : Confirms molecular formula accuracy (±0.3% deviation) .

- X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., centroid distances of 3.7 Å observed in related benzothiazoles) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, gloves, and goggles to avoid inhalation or skin contact. Hazard codes H303/H313/H333 indicate risks upon ingestion, skin contact, or inhalation .

- Waste Disposal : Segregate waste and transfer to certified biohazard treatment facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of benzothiazole-imine derivatives?

- Methodological Answer :

- Solvent Effects : Ethanol (EtOH) is optimal for reflux reactions (e.g., 7-hour reflux with sodium acetate achieves >90% conversion) . Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in Vilsmeier-Haack formylation .

- Catalytic Optimization : Sodium tert-butoxide improves thiourea coupling efficiency compared to weaker bases .

- Temperature Control : Elevated temperatures (60–65°C) accelerate cyclization but may promote side reactions; monitoring via TLC is advised .

Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., methoxy vs. methyl groups) alters lipophilicity and target binding. For example, fluorinated analogs show enhanced antifungal activity due to increased membrane permeability .

- Bioassay Standardization : Use consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and control compounds (e.g., fluconazole) to minimize variability .

- Computational Modeling : Docking studies (e.g., with fungal CYP51 enzymes) predict binding modes and explain discrepancies between in vitro and in vivo results .

Q. How are advanced spectroscopic and crystallographic techniques applied to study π-π interactions in benzothiazole derivatives?

- Methodological Answer :

- X-ray Diffraction : Resolves intermolecular interactions (e.g., π-π stacking between benzothiazole and phenyl rings with centroid distances of 3.7 Å) .

- UV-Vis Spectroscopy : Detects charge-transfer transitions influenced by electron-donating groups (e.g., methoxy) .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing efficiency in crystalline forms .

Q. What methods optimize the synthesis of hybrid benzothiazole-imine scaffolds for drug discovery?

- Methodological Answer :

- Hydrazone Formation : React 2-hydrazinylbenzothiazoles with acyl indenediones in methanol/acetic acid to form hydrazones (15-minute reflux, 80% yield) .

- Cyclization : Glacial acetic acid reflux (7–9 hours) converts hydrazones to indeno[1,2-c]pyrazol-4-ones, screened for antimicrobial activity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.